Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy-
Overview
Description
Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy-: is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzenamine core substituted with a 4-chlorophenylmethylene group and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- typically involves the condensation reaction between 2-methoxybenzenamine and 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and chlorophenyl groups direct the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the electrophile used.
Scientific Research Applications
Chemistry: Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: In the industrial sector, Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- is used in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in antimicrobial applications, it may disrupt the cell membrane or interfere with essential metabolic pathways of the microorganism.
Comparison with Similar Compounds
- Benzenamine, 4-chloro-N-methyl-
- Benzenamine, N-[(4-chlorophenyl)methylene]-, N-oxide
- Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, [N(E)]-
Comparison:
- Benzenamine, 4-chloro-N-methyl- lacks the methoxy group, which may affect its reactivity and applications.
- Benzenamine, N-[(4-chlorophenyl)methylene]-, N-oxide contains an additional oxygen atom, which can influence its chemical properties and biological activity.
- Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, [N(E)]- is structurally similar but may have different stereochemistry, affecting its interactions and efficacy.
Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxyphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-17-14-5-3-2-4-13(14)16-10-11-6-8-12(15)9-7-11/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBLXTICRAXPDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399096 | |
Record name | Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63462-36-2 | |
Record name | Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-CHLOROBENZYLIDENE)-O-ANISIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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